Tubotaiwine is a pentacyclic Aspidosperma-type monoterpenoid indole alkaloid. This class of compounds is known for a wide range of biological activities, including antiparasitic, analgesic, and cytotoxic properties. [REFS-1, REFS-2] For procurement purposes, Tubotaiwine is distinguished from other members of this family not by its novelty, but by specific, quantifiable differences in its interactions with key biological targets and its performance in assays relevant to drug discovery and neuroscience. Its utility is defined by its specific activity profile when compared to close structural analogs that might be considered as substitutes.
While numerous Aspidosperma alkaloids are commercially available, direct substitution for Tubotaiwine is often inefficient. Close analogs such as Apparicine exhibit significantly different binding affinities at key pharmacological targets like opioid receptors. [1] Similarly, other related compounds like Aspidolimine show distinct profiles in antiparasitic assays. [2] Choosing a less specific analog can lead to misleading results in screening campaigns or require higher concentrations to achieve a desired effect, impacting both the cost-effectiveness and the reproducibility of research. The specific stereochemistry and substituent pattern of Tubotaiwine confer a distinct pharmacological profile that is not replicated by simple analogs.
In a competitive opiate-receptor-binding assay, Tubotaiwine demonstrated a significantly higher affinity for opioid receptors than its close structural analog, Apparicine. [1] Tubotaiwine exhibited a Ki of 1.65 µM, while Apparicine's Ki was 2.65 µM, indicating that Tubotaiwine is approximately 1.6 times more potent in this assay. [1]
| Evidence Dimension | Opioid Receptor Binding Affinity (Ki) |
| Target Compound Data | 1.65 ± 0.81 µM |
| Comparator Or Baseline | Apparicine: 2.65 ± 1.56 µM |
| Quantified Difference | ~1.6-fold higher affinity |
| Conditions | Competitive opiate-receptor-binding assay using fractions from an ethanolic extract of Tabernaemontana pachysiphon. |
For researchers investigating opioid receptor modulation or screening for novel analgesics, this higher affinity means that Tubotaiwine can elicit a response at a lower concentration, improving assay sensitivity and reducing potential off-target effects.
In a study evaluating 23 indole alkaloids from Aspidosperma species, Tubotaiwine was identified as one of the compounds showing selective activity against the parasite *Leishmania infantum*. [1] While many related alkaloids were tested, Tubotaiwine, along with aspidolimine and aspidocarpine, was highlighted for its selective antiparasitic effect, indicating a favorable therapeutic window compared to its cytotoxicity against mammalian cells. [1]
| Evidence Dimension | Antiparasitic Activity Profile |
| Target Compound Data | Showed selective activity against L. infantum |
| Comparator Or Baseline | Other Aspidosperma alkaloids tested in the same study, many of which were less active or non-selective. |
| Quantified Difference | Qualitatively identified as one of the most promising selective agents among 23 related compounds. |
| Conditions | In vitro testing against Trypanosoma cruzi, Leishmania infantum, and non-specific cytotoxicity on mammalian cells. |
This selectivity is a critical procurement differentiator for researchers in antiparasitic drug discovery, as it suggests a higher likelihood of on-target efficacy with reduced host toxicity, a key hurdle in the development of new anti-leishmanial agents.
Technical datasheets for Tubotaiwine consistently report its solubility in common organic solvents used for in vitro and screening applications, including DMSO, ethanol, and methanol. [REFS-1, REFS-2] This contrasts with the often poorly characterized solubility of less common alkaloids, which can create significant handling and formulation challenges, leading to wasted time and material.
| Evidence Dimension | Solubility Profile |
| Target Compound Data | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. |
| Comparator Or Baseline | Crude mixtures or less-characterized alkaloids with unreported or variable solubility. |
| Quantified Difference | N/A (Qualitative but critical for usability) |
| Conditions | Standard laboratory conditions for preparing stock solutions. |
Predictable solubility is a crucial procurement parameter that ensures experimental reproducibility and ease of integration into automated high-throughput screening (HTS) workflows, directly impacting laboratory efficiency.
Given its demonstrated and quantitatively higher affinity for opioid receptors compared to its close analog Apparicine, Tubotaiwine is a logical choice for research programs aiming to identify novel lead compounds for pain management. [1] Its defined potency allows for more precise dose-response studies and structure-activity relationship (SAR) analyses.
The documented selective activity of Tubotaiwine against *Leishmania infantum* makes it a valuable positive control and a primary screening compound in assays designed to find new treatments for leishmaniasis. [2] Its selection over other Aspidosperma alkaloids is justified by its proven selectivity, which is a primary filter in early-stage antiparasitic drug discovery.
Alongside its opioid receptor activity, Tubotaiwine has been noted to have affinity for adenosine receptors in the micromolar range. [1] This makes it a useful tool compound for studies aiming to deconvolute the pharmacology of purinergic signaling, particularly in contexts where both opioid and adenosine pathways may be co-modulated.